5-Bromo-[1,1'-biphenyl]-2-carbaldehyde
Description
5-Bromo-[1,1'-biphenyl]-2-carbaldehyde is a biphenyl-derived aromatic aldehyde featuring a bromine substituent at the 5-position and a formyl group at the 2-position of the biphenyl scaffold. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and liquid crystals. Its reactivity stems from the electron-withdrawing aldehyde group, which facilitates nucleophilic additions, and the bromine atom, which enables cross-coupling reactions such as Suzuki-Miyaura or Ullmann-type couplings .
Properties
Molecular Formula |
C13H9BrO |
|---|---|
Molecular Weight |
261.11 g/mol |
IUPAC Name |
4-bromo-2-phenylbenzaldehyde |
InChI |
InChI=1S/C13H9BrO/c14-12-7-6-11(9-15)13(8-12)10-4-2-1-3-5-10/h1-9H |
InChI Key |
YATFQTXYLQWFIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)Br)C=O |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
5-Bromo-[1,1'-biphenyl]-2-carbaldehyde serves as a crucial intermediate in the synthesis of biologically active compounds. It has been utilized in the design of inhibitors for various therapeutic targets:
- Bcl-2 and Bcl-xL Inhibitors : This compound has been investigated for its potential to inhibit anti-apoptotic proteins such as Bcl-2 and Bcl-xL, which are implicated in cancer cell survival. Structure-based strategies have led to the development of potent small-molecule inhibitors that exhibit subnanomolar binding affinities .
- Angiotensin II Antagonists : It is also involved in the synthesis of compounds that act as angiotensin II receptor antagonists, which are important in treating hypertension and heart failure .
Material Science
In material science, this compound is used as a building block for developing polymers and other advanced materials:
- Polymer Synthesis : The compound can be polymerized or reacted with other monomers to produce functionalized polymers with specific properties suitable for applications in electronics and coatings.
Case Study 1: Synthesis of Bcl-2 Inhibitors
A study focused on the synthesis of novel inhibitors targeting Bcl-2 utilized this compound as a starting material. The synthesized compounds demonstrated significant anti-cancer activity through induction of apoptosis in various cancer cell lines. The IC50 values ranged from low nanomolar to subnanomolar concentrations, indicating high potency against cancer cells .
Case Study 2: Development of Angiotensin II Antagonists
Research has shown that derivatives of this compound can effectively inhibit angiotensin II receptors. These compounds were synthesized via multi-step reactions involving this aldehyde as a key intermediate, highlighting its importance in drug development aimed at cardiovascular diseases .
Comparison Table of Applications
| Application Area | Description | Key Findings/Outcomes |
|---|---|---|
| Medicinal Chemistry | Synthesis of Bcl-2 and Bcl-xL inhibitors | Potent inhibitors with subnanomolar binding affinities |
| Development of angiotensin II antagonists | Effective in treating hypertension and heart failure | |
| Material Science | Building block for polymer synthesis | Functionalized polymers for electronics and coatings |
Comparison with Similar Compounds
5-Bromo-3-chloro-[1,1'-biphenyl]-2-carbaldehyde
- Structure : Bromine at position 5, chlorine at position 3, and aldehyde at position 2.
- This may increase reactivity in nucleophilic aromatic substitutions or alter regioselectivity in cross-coupling reactions compared to the mono-brominated analog .
2'-Bromo-[1,1'-biphenyl]-2-carbaldehyde
- Structure : Bromine at position 2' (ortho to the aldehyde group).
- Key Differences : The proximity of bromine to the aldehyde creates steric hindrance, which may reduce reactivity in certain transformations. Electronic effects from the ortho substituent could also destabilize intermediates in coupling reactions .
- Synthesis : Prepared via Suzuki-Miyaura coupling between 2-bromobenzaldehyde and an appropriate boronic ester, as seen in analogous protocols .
Substituent Type and Functional Group Variations
5-(Furan-3-yl)-[1,1'-biphenyl]-2-carbaldehyde (3u)
- Structure : A furan substituent at position 5 instead of bromine.
- This compound exhibits a 65% yield in synthesis, lower than brominated analogs, possibly due to competing side reactions with the heterocycle .
- Synthesis : Achieved via chromium(II)-mediated coupling of an imine precursor with phenylmagnesium bromide .
5'-Bromo-2'-fluoro-[1,1'-biphenyl]-3-carbaldehyde
- Structure : Bromine at position 5', fluorine at position 2', and aldehyde at position 3.
- Key Differences : Fluorine's strong electronegativity and small size may improve metabolic stability in pharmaceutical applications. The aldehyde's position (3 vs. 2) alters conjugation and steric accessibility .
- Physicochemical Properties: Predicted density of 1.494 g/cm³ and boiling point of 356.6°C, reflecting increased polarity compared to non-fluorinated analogs .
Key Observations :
- Suzuki-Miyaura coupling consistently delivers higher yields (90–95%) compared to chromium-based methods (59–65%), likely due to superior catalytic efficiency and milder conditions .
- Electron-donating groups (e.g., methoxy in ) may accelerate coupling rates by stabilizing transient palladium intermediates.
Physicochemical Properties
Selected data for comparison (where available):
Notable Trends:
- Bromine increases molecular weight and density compared to non-halogenated analogs.
- The aldehyde group reduces boiling points relative to hydroxylated derivatives (e.g., 5-Bromo-[1,1'-biphenyl]-2-ol ), likely due to weaker intermolecular hydrogen bonding.
Preparation Methods
Biphenyl Core Construction
The Suzuki-Miyaura coupling is widely employed to construct the biphenyl backbone. A brominated benzaldehyde derivative is coupled with a phenylboronic acid under palladium catalysis:
Reaction Scheme :
\text{2-Bromo-benzaldehyde} + \text{Phenylboronic acid} \xrightarrow{\text{Pd(PPh}_3\text{)_4, K}_2\text{CO}_3} \text{[1,1'-Biphenyl]-2-carbaldehyde}
Conditions :
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) (1–5 mol%)
-
Base: Potassium carbonate (2 equiv)
Yield : 70–85% for the biphenyl intermediate.
Bromination at the 5-Position
Electrophilic bromination introduces the bromine substituent:
Reagents :
Mechanism :
Bromination occurs regioselectively at the para position relative to the aldehyde group due to electron-withdrawing effects.
Vilsmeier-Haack Formylation of Brominated Biphenyl
Direct Formylation
The Vilsmeier-Haack reaction introduces the aldehyde group onto a pre-brominated biphenyl system:
Reaction Scheme :
Conditions :
-
Reagents: Phosphorus oxychloride (3 equiv), DMF (5 equiv)
-
Temperature: 0°C to reflux (60–80°C)
Key Observations :
-
The reaction proceeds via a chloromethyleniminium intermediate.
-
Regioselectivity is controlled by steric and electronic factors, favoring the 2-position.
Ullmann Coupling with Bromo-Substituted Aldehydes
Copper-Mediated Coupling
Ullmann-type couplings enable the assembly of brominated biphenyl aldehydes using aryl halides:
Reaction Scheme :
Conditions :
-
Catalyst: Copper(I) iodide (10 mol%)
-
Ligand: 1,10-Phenanthroline (20 mol%)
Comparative Analysis of Methods
Mechanistic Insights and Optimization
Role of Catalysts in Suzuki Coupling
Palladium catalysts facilitate oxidative addition and transmetallation steps. Ligands such as triphenylphosphine enhance stability and selectivity.
Solvent Effects in Vilsmeier-Haack Reactions
Polar aprotic solvents (e.g., DMF) stabilize the reactive intermediate, improving formylation efficiency.
Temperature Control in Bromination
Low temperatures (0°C) minimize di-bromination byproducts, ensuring mono-substitution at the 5-position.
Industrial-Scale Considerations
Cost-Efficiency
Q & A
Q. What are the optimal synthetic routes for 5-Bromo-[1,1'-biphenyl]-2-carbaldehyde, and how can purity be maximized?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling, leveraging brominated biphenyl precursors and palladium catalysts. For example, derivatives like 2'-Bromobiphenyl-2-carbaldehyde are prepared using GP-2 methods (General Procedure 2), involving arylboronic acids and aryl halides under inert conditions. Purification via flash column chromatography (e.g., 5% ethyl acetate/hexane) yields colorless oils or solids with >90% purity . Key parameters include catalyst loading (e.g., Pd(PPh₃)₄), temperature control (80–100°C), and reaction time (12–24 hrs). Monitoring by TLC ensures reaction completion.
Q. How is this compound characterized structurally and functionally?
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming regiochemistry. For example, aldehydic protons resonate at δ 9.8–10.2 ppm, while aromatic protons appear as multiplet clusters (δ 7.2–8.2 ppm). Coupling constants (e.g., J = 8.6 Hz for biphenyl protons) confirm substitution patterns .
- HRMS : High-resolution mass spectrometry validates molecular ion peaks (e.g., [M+H]⁺ at m/z 273.17 for C₁₃H₁₀BrO) .
- IR Spectroscopy : Stretching frequencies (e.g., 1680–1700 cm⁻¹ for C=O) confirm aldehyde functionality .
Q. What are common downstream reactions of this compound in organic synthesis?
The aldehyde group enables diverse transformations:
- Oxime Formation : Reacting with hydroxylamine yields O-acetyl oximes, which undergo UV-mediated cyclization to phenanthridines (54% yield under 254 nm UV light) .
- Cross-Couplings : Used in Heck or Buchwald-Hartwig reactions to introduce nitrogen or olefinic groups .
- Reductive Amination : Converts aldehydes to amines for drug-discovery intermediates .
Advanced Research Questions
Q. How does transient directing group strategy control regiodivergent reactivity in C–H activation?
In cross-dehydrogenative coupling (CDC) reactions, the aldehyde acts as a transient directing group. For example, this compound coordinates with Lewis acids (e.g., Pd(II)) to direct C–H functionalization at meta or para positions. Steric and electronic effects of substituents (e.g., bromo, methoxy) dictate regioselectivity. Computational studies (DFT) reveal transition-state energies favoring meta activation in electron-deficient systems .
Q. What computational methods are used to predict the electronic structure of biphenyl carbaldehydes?
Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level optimizes geometries and calculates frontier molecular orbitals (HOMO/LUMO). For biphenyl derivatives, bond-length alternation in the biphenyl core (1.45–1.50 Å) and aldehydic C=O polarization (1.21 Å) correlate with experimental XRD data. Solvent effects (e.g., CHCl₃) are modeled using PCM to refine dipole moments .
Q. How do photochemical conditions influence cyclization efficiency in phenanthridine synthesis?
UV irradiation (λ = 254 nm) of O-acetyl oximes generates nitrile oxide intermediates, which undergo 6π-electrocyclization. Quantum yield studies show that electron-donating groups (e.g., methoxy at 2',3'-positions) enhance cyclization rates (54% yield vs. 32% for electron-withdrawing groups). Competing pathways, such as Norrish-type cleavage, are suppressed by low temperatures (0–5°C) and anhydrous conditions .
Q. How can contradictory NMR data from biphenyl derivatives be resolved?
Discrepancies in coupling constants or chemical shifts often arise from solvent polarity, concentration, or dynamic effects (e.g., atropisomerism in hindered biphenyls). Variable-temperature NMR (VT-NMR) between 25–60°C can distinguish rotamers. For example, coalescence temperatures near 40°C indicate low rotational barriers (<12 kcal/mol) .
Methodological Notes
- Synthetic Optimization : Use Schlenk techniques for air-sensitive steps .
- Photochemical Safety : UV reactions require quartz vessels and protective shielding .
- Computational Validation : Cross-check DFT results with experimental XRD or spectroscopic data .
This FAQ integrates synthetic, analytical, and mechanistic insights from peer-reviewed methodologies. For reproducibility, adhere to cited protocols and validate results with orthogonal techniques.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
